molecular formula C8H13NO4 B14798462 tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate

tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B14798462
M. Wt: 187.19 g/mol
InChI Key: VQEIZROURYGRDI-WAYWQWQTSA-N
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Description

Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and a nitroso group

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl (Z)-3-hydroxy-2-nitrosobut-2-enoate

InChI

InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5-

InChI Key

VQEIZROURYGRDI-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C(\C(=O)OC(C)(C)C)/N=O)/O

Canonical SMILES

CC(=C(C(=O)OC(C)(C)C)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate typically involves the reaction of tert-butyl acetoacetate with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and acetic acid, which facilitates the nitrosation of the acetoacetate derivative. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate.

    Reduction: Formation of tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate.

    Substitution: Formation of various tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (E)-3-hydroxy-2-nitrobut-2-enoate: Similar structure but with a nitro group instead of a nitroso group.

    Tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate: Similar structure but with an amino group instead of a nitroso group.

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